2-(2,2-Difluoroethoxy)-6-methylaniline: Synthesis, Physicochemical Properties, and Applications in Advanced Molecular Design
2-(2,2-Difluoroethoxy)-6-methylaniline: Synthesis, Physicochemical Properties, and Applications in Advanced Molecular Design
Executive Summary
Anilines with complex di-ortho substitution patterns are highly prized building blocks in modern medicinal and agricultural chemistry. 2-(2,2-Difluoroethoxy)-6-methylaniline (CAS: 1184255-71-7) represents a sophisticated molecular scaffold that combines the steric shielding of an ortho-methyl group with the metabolic stability and unique electronic profile of a 2,2-difluoroethoxy moiety. This technical guide explores the structural rationale behind this compound, details scalable self-validating synthetic protocols, and maps its downstream applications in drug discovery.
Introduction & Structural Rationale
In advanced drug design, the 2,2-difluoroethoxy group acts as a superior bioisostere for the traditional methoxy group. While methoxy groups are prone to rapid oxidative O-demethylation by cytochrome P450 enzymes, the electron-withdrawing fluorine atoms in the difluoroethoxy group strengthen the adjacent C–H bonds, significantly mitigating metabolic liability.
Furthermore, the combination of an ortho-methyl and an ortho-alkoxy group forces the aniline nitrogen into a highly specific conformational space. When converted into an amide or urea, this di-ortho substitution restricts rotation around the N-aryl bond. This phenomenon is critical for designing axially chiral molecules[1] and achieving high selectivity in kinase inhibitor binding pockets, where a locked conformation enhances target residence time.
Physicochemical Properties
Understanding the baseline physicochemical properties of 2-(2,2-Difluoroethoxy)-6-methylaniline is essential for predicting its behavior in downstream cross-coupling reactions and its influence on the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of final drug candidates[2].
| Property | Value / Description |
| Chemical Name | 2-(2,2-Difluoroethoxy)-6-methylaniline |
| CAS Number | 1184255-71-7 |
| Molecular Formula | C₉H₁₁F₂NO |
| Molecular Weight | 187.19 g/mol |
| Hydrogen Bond Donors | 1 (Primary Amine, -NH₂) |
| Hydrogen Bond Acceptors | 2 (Ether Oxygen, Amine Nitrogen) |
| Physical State | Colorless to pale yellow oil (at standard conditions) |
| Structural Class | Fluorinated Aromatic Amine / Screening Compound |
Synthetic Methodologies
Classical Etherification and Reduction (Route A)
The most robust and industrially scalable approach to synthesizing 2-(2,2-difluoroethoxy)-6-methylaniline relies on the etherification of 2-methyl-6-nitrophenol, followed by the catalytic reduction of the nitro group. The use of 2,2-difluoroethyl triflate (or bromide) as the electrophile ensures high yields, overcoming the poor nucleophilicity of the sterically hindered phenol.
Advanced Hypervalent Iodine-Mediated Difluoroethylation (Route B)
Recent advancements in fluoroalkylation have introduced hypervalent iodine reagents, such as (2,2-difluoroethyl)(aryl)iodonium triflate, for the direct electrophilic 2,2-difluoroethylation of heteroatom nucleophiles[3]. This strategy allows for the late-stage functionalization of appropriately protected 2-amino-3-methylphenol, offering a complementary route that avoids harsh reductive conditions.
Fig 1: Stepwise synthetic workflow for 2-(2,2-Difluoroethoxy)-6-methylaniline.
Experimental Protocol: Self-Validating Workflow
To ensure scientific integrity and reproducibility, the following protocol for Route A incorporates self-validating checkpoints. These checkpoints explain the causality behind experimental choices and confirm the success of each step before proceeding.
Step 1: Synthesis of 1-(2,2-Difluoroethoxy)-2-methyl-3-nitrobenzene
-
Setup: Charge a flame-dried flask with 2-methyl-6-nitrophenol (1.0 equiv) and anhydrous DMF (0.5 M). DMF is selected as the solvent to optimally solvate the potassium cation, thereby maximizing the nucleophilicity of the phenoxide ion.
-
Deprotonation: Add anhydrous K₂CO₃ (2.0 equiv) and stir at room temperature for 30 minutes. The solution will turn deep yellow/orange, indicating the formation of the phenoxide anion.
-
Alkylation: Dropwise add 2,2-difluoroethyl trifluoromethanesulfonate (1.2 equiv). Heat the reaction mixture to 60 °C for 4 hours.
-
Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 4:1). The reaction is complete when the bright yellow color fades and the starting material (Rf ~0.3) is entirely converted to a new, less polar UV-active spot (Rf ~0.6). ¹⁹F NMR of a crude aliquot should reveal a characteristic triplet of triplets around -125 ppm, confirming the incorporation of the -CHF₂ group.
-
Workup: Quench with water, extract with EtOAc, wash extensively with brine to remove DMF, dry over Na₂SO₄, and concentrate.
Step 2: Catalytic Hydrogenation to the Target Aniline
-
Setup: Dissolve the intermediate from Step 1 in methanol (0.2 M).
-
Catalyst Addition: Carefully add 10% Pd/C (0.05 equiv by weight). Pd/C is chosen over traditional Iron/HCl reduction to prevent potential hydrolytic cleavage of the sensitive difluoroethyl ether under strongly acidic conditions.
-
Reduction: Purge the flask with Nitrogen, then introduce a Hydrogen atmosphere (balloon or Parr shaker at 30 psi). Stir vigorously at room temperature.
-
Validation Checkpoint: The reaction is complete upon the cessation of hydrogen uptake (typically 2-4 hours). GC-MS analysis should indicate a mass shift from m/z 231 (nitro intermediate) to m/z 187 (aniline product).
-
Isolation: Filter the mixture through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate in vacuo to yield 2-(2,2-difluoroethoxy)-6-methylaniline as a pale yellow oil. The product can be validated by treating a small sample with ethereal HCl; the rapid formation of a white precipitate confirms the presence of the free primary amine.
Applications in Advanced Molecular Design
The unique steric and electronic profile of 2-(2,2-difluoroethoxy)-6-methylaniline makes it a highly versatile node in organic synthesis, branching into multiple therapeutic and agricultural applications.
-
Agrochemicals: Difluoroethoxy-substituted anilines are critical intermediates in the synthesis of pyrimidine-based herbicides. For example, in the synthesis of penoxsulam analogs, the fluorinated ether provides the exact lipophilicity required for optimal leaf cuticle penetration and systemic mobility[4].
-
Targeted Therapeutics (Kinase Inhibitors & PROTACs): When utilized in Buchwald-Hartwig cross-couplings or reacted with isocyanates to form ureas, the steric bulk of the methyl and difluoroethoxy groups provides a locked, rigid conformation. This conformational restriction reduces the entropic penalty upon binding to a target protein, thereby enhancing target residence time and overall efficacy.
Fig 2: Downstream reactivity and logical applications in molecular design.
References
-
Screening Compounds P40521 | EvitaChem. EvitaChem. 2
-
2,2-Difluoroethylation of Heteroatom Nucleophiles via a Hypervalent Iodine Strategy. ChemRxiv. 5
-
An Efficient Synthesis of 2-(2,2-Difluoroethoxy)-6-trifluoromethyl-n-(5,8-dimethoxy-1,2,4-triazolo[1,5-c]pyrimidine-2-yl) Benzenesulfonamide: Penoxsulam (I). ResearchGate. 4
-
Asymmetric Synthesis of Axially Chiral Phosphamides via Atroposelective N-Allylic Alkylation. ACS Catalysis.6
